molecular formula C19H19N5O3 B2811558 3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034481-81-5

3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2811558
CAS No.: 2034481-81-5
M. Wt: 365.393
InChI Key: CQGWWUBYBCCTEO-UHFFFAOYSA-N
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Description

The compound "3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one" is an intricate molecule with a unique structure, integrating functionalities from quinazolin-4(3H)-one, pyrrolidine, and pyridazine. It's known for its potential biological activities and diverse applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 6-methylpyridazin-3-yl: : This can be synthesized through selective methylation of pyridazine, typically involving electrophilic substitution.

  • Formation of the pyrrolidin-1-yl intermediate: : The pyrrolidine ring can be prepared via cyclization reactions of suitable precursors, like amino alcohols under dehydrating conditions.

  • Linking the pyridazin-3-yl and pyrrolidin-1-yl: : This step often involves nucleophilic substitution where the pyridazin-3-yl is made to react with the pyrrolidin-1-yl.

  • Final coupling with quinazolin-4(3H)-one: : The final structure is achieved through condensation reactions, possibly involving catalysts like palladium to facilitate the coupling.

Industrial Production Methods

Industrial production would leverage similar steps but optimized for scale. Catalysts, solvents, and reaction conditions would be adjusted to maximize yield and purity, often involving continuous flow processes.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Introduction of an electron-accepting group to increase reactivity.

  • Reduction: : Removal of oxygen or addition of hydrogen atoms to simplify the molecule.

  • Substitution: : Typically involves replacing one functional group with another, influenced by the electron density of the quinazolin-4(3H)-one nucleus.

Common Reagents and Conditions

  • Oxidation: : Use of potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Alkyl halides in the presence of strong bases.

Major Products Formed

  • Oxidation: : Results in derivatives with enhanced reactivity.

  • Reduction: : Produces simpler, often more stable compounds.

  • Substitution: : Leads to a range of structurally diverse analogs.

Scientific Research Applications

In Chemistry

It serves as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and synthetic methodologies.

In Biology

Its structure allows it to interact with various biological targets, making it a candidate for enzyme inhibition studies and receptor binding analyses.

In Medicine

In Industry

It can be used in the development of novel materials with unique properties, such as improved thermal stability or reactivity.

Mechanism of Action

The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways typically implicated include signal transduction pathways where it may inhibit or activate key steps, depending on its precise structure and modifications.

Comparison with Similar Compounds

Unique Aspects

  • Specific Substituents: : The presence of 6-methylpyridazin-3-yl and pyrrolidin-1-yl groups provide unique electronic and steric properties.

  • Reactivity: : Enhanced reactivity due to the combined effects of its functional groups.

List of Similar Compounds

  • 4-quinazolinone derivatives: : Share the quinazolinone core but differ in substituent patterns.

  • Pyridazinone analogs: : Similar pyridazine ring but varying substituents.

  • Pyrrolidine-based molecules: : Feature the pyrrolidine ring but differ in their additional groups and overall structure.

Properties

IUPAC Name

3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-13-6-7-17(22-21-13)27-14-8-9-23(10-14)18(25)11-24-12-20-16-5-3-2-4-15(16)19(24)26/h2-7,12,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGWWUBYBCCTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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